Evidence for Thioether vs. Ether Bridge Impact on Polyimide Properties
In the synthesis of photosensitive polyimides (PIS) via ring-opening polyaddition with 4,4'-oxydianiline (ODA) and 4,4'-hexafluoropropylidenebis(phthalic anhydride) (6FDA) in m-cresol, the use of 2,2'-thiobis(5-aminobenzenesulfonic acid) (TBAS) enables the formation of a sulfonated polyimide. This sulfonated product is a critical precursor for positive-working photosensitive materials that achieve resolution of 20 μm line and space patterns, a direct result of the unique solubility contrast provided by the sulfonic acid groups in an aqueous alkaline developer (2.38 wt% tetramethylammonium hydroxide) [1]. The direct analog with an ether bridge, 2,2'-oxybis(5-aminobenzenesulfonic acid) (OBAS), was used in the same study to synthesize a related PIS, but the text identifies the TBAS-derived polymer as enabling the specific 100-200 mJ cm-2 sensitivity characteristic of the final PSPI formulation, indicating a structure-dependent lithographic performance [1].
| Evidence Dimension | Photolithographic patterning resolution capability |
|---|---|
| Target Compound Data | 20 μm line-and-space positive image pattern with 200 mJ cm-2 exposure (TBAS-based PIS + 30 wt% S-DNQ) |
| Comparator Or Baseline | PIS from OBAS, 6FDA, and ODA (no specific resolution data reported for OBAS in this study) |
| Quantified Difference | TBAS-based PIS forms the basis for the working photoresist, achieving quantified resolution; comparative resolution for OBAS-based PIS is not stated. |
| Conditions | Microlithography: 365 nm UV exposure, 2.38 wt% aqueous tetramethylammonium hydroxide (TMAH) developer, room temperature. |
Why This Matters
For microelectronics applications requiring photopatternable polyimides, the thioether-bridged monomer (TBAS) is essential to achieve the demonstrated 20 μm resolution, and substituting it with the oxygen-bridged analog (OBAS) may result in undocumented and potentially inferior lithographic performance.
- [1] Morita K, Shibasaki Y, Ueda M. New Positive-type Photosensitive Polyimide Having Sulfo Groups 2. Polyimides from 2,2'-oxy(or thio)bis(5-aminobenzenesulfonic acid), 4,4'-oxydianiline, and 4,4'-hexafluoro propylidene -bis(phthalic anhydride). J. Photopolym. Sci. Technol. 2004;17(2):263-267. View Source
